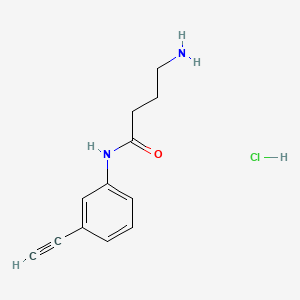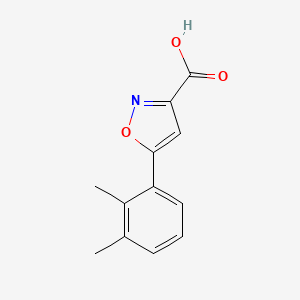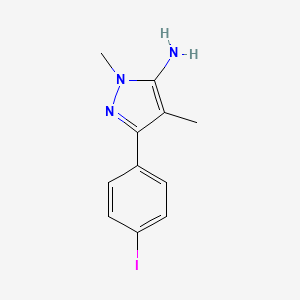
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The iodinated phenyl ring can be coupled with the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodoaniline with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups through reactions such as the Suzuki coupling or the Heck reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group or the methyl groups on the pyrazole ring.
Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Heck Reaction: Palladium catalyst, base (e.g., triethylamine), and alkene.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted phenyl-pyrazole derivatives.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the amine group.
Reduction Products: Reduced derivatives of the pyrazole ring or the amine group.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials or as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom and the amine group can participate in hydrogen bonding or other interactions with biological molecules, affecting their function. The pyrazole ring can also interact with biological targets through π-π stacking or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring and a hydroxyl group.
3-(4-Iodophenyl)-2-mercaptoacrylic acid: An organoiodine compound with a phenyl ring, an iodine atom, and a mercaptoacrylic acid group.
N-(4-Iodophenyl)-β-alanine: A derivative of β-alanine with an iodine-substituted phenyl ring.
Uniqueness
3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |
Clave InChI |
BJEYNARMPQBSSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CC=C(C=C2)I)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



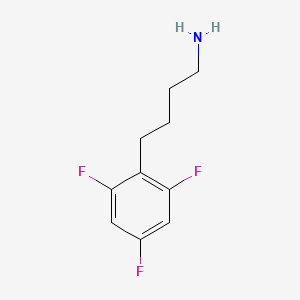

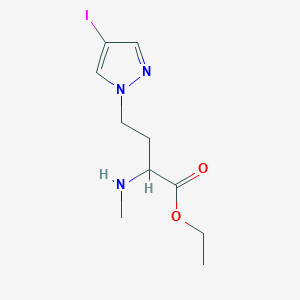
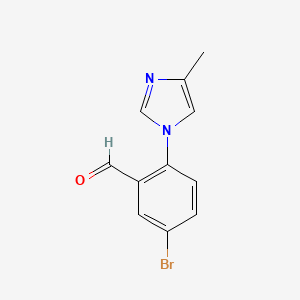
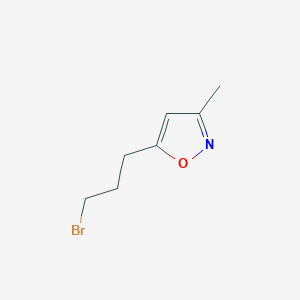

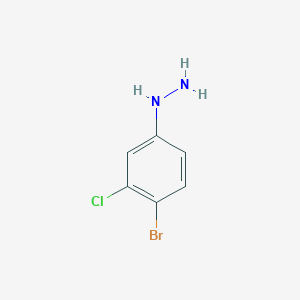
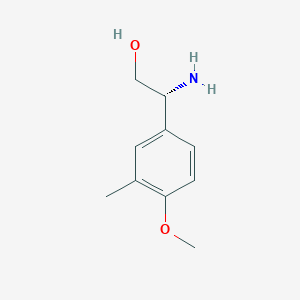
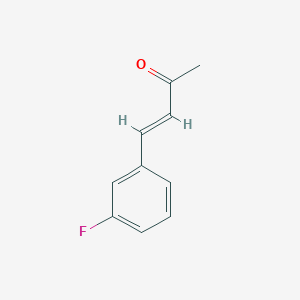

![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
